3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one

Description

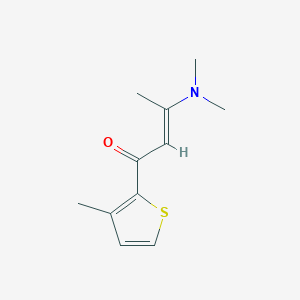

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one is a chalcone derivative featuring a dimethylamino group and a 3-methylthiophene moiety. Its structure combines electron-donating (dimethylamino) and electron-withdrawing (enone) groups, enabling applications in coordination chemistry and materials science.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-8-5-6-14-11(8)10(13)7-9(2)12(3)4/h5-7H,1-4H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGJKHSFXFPNOE-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C=C(C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=O)/C=C(\C)/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one can be achieved through various organic reactions

Aldol Condensation: The reaction between a ketone and an aldehyde in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an enone.

Introduction of Dimethylamino Group: This can be achieved through nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale chemical reactors where the reaction conditions (temperature, pressure, catalysts) are optimized for maximum yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkyl halides or amines.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle regulation.

Case Study: Inhibition of Histone Deacetylases (HDACs)

A study focused on the development of HDAC inhibitors highlighted the potential of thiophene-based compounds, including those related to this compound. The research demonstrated that these inhibitors could effectively reduce tumor growth by altering epigenetic regulation in cancer cells, showcasing their therapeutic potential in oncology .

Pharmacological Applications

2.1 Antiviral Properties

The compound has shown promise as a potential antiviral agent. Its structural features enable it to act on viral proteins, thereby inhibiting viral replication. In silico studies have suggested that derivatives can bind effectively to viral targets, which could lead to the development of new antiviral therapies.

Case Study: Ebola Virus Research

In a study utilizing pharmacophore modeling and molecular docking, researchers identified potential inhibitors for the Ebola virus using compounds structurally related to this compound. The results indicated strong binding affinities, suggesting that these compounds could serve as lead candidates for further drug development against viral infections .

Material Sciences

3.1 Organic Electronics

The unique electronic properties of thiophene derivatives have made them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been explored for enhancing charge transport properties.

Data Table: Performance Metrics in Organic Electronics

| Compound | Application | Performance Metric | Reference |

|---|---|---|---|

| This compound | OLEDs | High luminance efficiency | |

| Thiophene Derivative X | OPVs | Improved power conversion efficiency |

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Advanced synthetic methodologies such as multicomponent reactions have been employed to streamline the production process while enhancing yield and purity.

Case Study: Synthesis Optimization

Research has demonstrated that optimizing reaction conditions can significantly improve the yield of this compound. By adjusting parameters such as temperature and reaction time, researchers achieved yields exceeding 90%, facilitating its application in both research and industrial settings .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors through its functional groups, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogs

(a) (E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one

- Structure : Substituted at the 2-position of thiophene.

- Crystallography: Planar conformation (dihedral angle: 2.92°), promoting conjugation between thiophene and enone systems .

- Applications : Used as a ligand in coordination complexes due to its planar geometry and electron-rich thiophene .

(b) 3-(Dimethylamino)-1-(3-thienyl)but-2-en-1-one (CAS 885949-97-3)

- Structure : 3-Thienyl substitution alters electronic distribution compared to 2-thienyl isomers.

- Properties : Molecular weight = 195.28 g/mol; logP = 2 (moderate lipophilicity) .

- Key Difference : Substitution position influences dipole moments and reactivity in Suzuki coupling reactions .

(c) 3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one (CAS 112677-16-4)

Heterocyclic Derivatives

(a) 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one

Phenyl and Fluorophenyl Derivatives

(a) 3-Dimethylamino-1-phenyl-2-buten-1-one (CAS 145800-01-7)

- Structure : Phenyl group replaces thiophene.

- Properties: Molecular formula = C₁₂H₁₅NO; molecular weight = 189.25 g/mol .

- Key Difference : Absence of sulfur reduces electron-richness, lowering reactivity in charge-transfer interactions .

(b) (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one

Pharmacologically Active Analogs (e.g., Droloxifene)

- Structure: Contains a dimethylaminoethoxy group on a stilbene framework.

- Key Feature: The dimethylamino group enhances solubility and bioavailability, a trait shared with the target compound .

- Difference: Droloxifene’s extended conjugated system enables estrogen receptor modulation, unlike the simpler enone system in the target compound .

Biological Activity

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one, also known by its CAS number 861209-49-6, is an organic compound classified as an enone. It features a unique structure that includes a thiophene ring and a dimethylamino group, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on existing literature.

The molecular formula of this compound is C₁₁H₁₅NOS, with a molecular weight of approximately 209.31 g/mol. The compound is characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group, typical of enones.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NOS |

| Molecular Weight | 209.31 g/mol |

| CAS Number | 861209-49-6 |

Antiproliferative Effects

In vitro studies have highlighted the antiproliferative effects of related enones on cancer cell lines. For example, compounds with similar functional groups have demonstrated significant inhibition of cell growth in HeLa and A549 cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, which could be relevant for further investigations into this compound.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The dimethylamino group can participate in nucleophilic interactions with enzyme active sites, potentially inhibiting enzyme functions.

- Receptor Binding : The compound may bind to specific receptors due to its structural features, influencing various signaling pathways.

- Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress responses in cells, which could be a mechanism for their therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antioxidant Activity : Research indicates that enones can exhibit antioxidant properties by scavenging free radicals, thereby protecting cellular components from oxidative damage.

- Cytotoxicity Studies : In one study focusing on structurally similar compounds, significant cytotoxic effects were observed against cancer cell lines, suggesting potential applications in cancer therapy.

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via Claisen-Schmidt condensation, reacting a ketone (e.g., 1-(3-methylthiophen-2-yl)ethanone) with an aldehyde derivative (e.g., dimethylaminoacetaldehyde) under acidic or basic catalysis. Key parameters include:

- Solvent Selection: Ethanol or methanol is often used to enhance solubility and stabilize intermediates .

- Catalysis: Thionyl chloride (SOCl₂) or NaOH may catalyze the reaction, with SOCl₂ improving yields by removing water and driving the equilibrium .

- Temperature Control: Reactions are conducted under reflux (70–80°C) to ensure completion while minimizing side reactions like polymerization .

Post-synthesis, purification via column chromatography or recrystallization ensures high purity.

Basic Question: How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural confirmation involves:

- Spectroscopy:

- X-ray Crystallography: Single-crystal diffraction resolves bond lengths and angles. Software like SHELXL refines structures, confirming the (E)-configuration of the enone system .

Advanced Question: What strategies mitigate crystallization challenges for α,β-unsaturated ketones like this compound?

Answer:

Crystallization hurdles (e.g., poor solubility, polymorphism) are addressed via:

- Co-Crystal Engineering: Introducing co-formers (e.g., phenolic derivatives) stabilizes the lattice through hydrogen bonding or π-π interactions .

- Solvent Screening: Mixed solvents (e.g., DCM/hexane) balance solubility and nucleation rates .

- Temperature Gradients: Slow cooling from saturated solutions promotes single-crystal growth .

Tools like Mercury CSD analyze packing motifs to predict stable crystal forms .

Advanced Question: How is keto-enol tautomerism in this enone system detected and quantified?

Answer:

Tautomerism is studied via:

- Dynamic NMR: Exchange cross-peaks in H-H NOESY or EXSY spectra reveal equilibrium between keto and enol forms .

- UV-Vis Spectroscopy: Shifts in λmax (e.g., ~300 nm for keto vs. ~350 nm for enol) quantify tautomeric populations .

- Computational Methods: DFT calculations (e.g., Gaussian) predict tautomer stability and transition states .

Advanced Question: How do structural modifications (e.g., thiophene substitution) influence mechanical and electronic properties?

Answer:

- Mechanical Properties: Nanoindentation tests on single crystals correlate substituent bulkiness with hardness. Bulky groups (e.g., 3-methylthiophene) increase lattice rigidity .

- Electronic Properties: Cyclic voltammetry and DFT reveal the thiophene ring enhances conjugation, reducing the HOMO-LUMO gap (~3.5 eV) and increasing redox activity .

Advanced Question: How are contradictions between computational predictions and experimental binding data resolved for biological targets?

Answer:

Discrepancies arise from solvent effects or protein flexibility. Mitigation strategies include:

- Molecular Dynamics (MD): Simulations (e.g., GROMACS) model solvation and conformational changes .

- In Vitro Assays: Competitive binding studies (e.g., SPR, ITC) validate docking results under physiological conditions .

- Hybrid QM/MM: Combines quantum mechanics for ligand interactions with molecular mechanics for protein dynamics .

Advanced Question: What intermolecular interactions dominate the crystal packing of this compound?

Answer:

X-ray studies reveal:

- C—H⋯O/S Bonds: Stabilize layers between enone carbonyl and thiophene sulfur .

- π-Stacking: Parallel-displaced thiophene rings contribute to 3D frameworks .

- Halogen Interactions: If halogenated derivatives exist, Cl⋯Cl or Cl⋯O contacts enhance stability .

Mercury CSD visualizes these motifs and quantifies their geometric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.